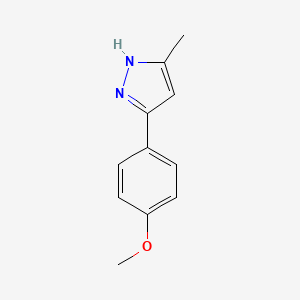

3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-7-11(13-12-8)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQPUPKIHDBCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377354 | |

| Record name | 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23263-96-9 | |

| Record name | 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-4(5-methyl-1H-pyrazol-3yl)phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. This pyrazole derivative is of interest to the scientific community due to its potential applications in medicinal chemistry and drug development. The synthetic pathway detailed herein is a robust and well-established two-step process, commencing with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following two-step reaction sequence:

-

Step 1: Claisen Condensation. The synthesis initiates with the Claisen condensation of 4-methoxyacetophenone and ethyl acetate. This reaction is typically base-catalyzed, with sodium ethoxide being a common choice, to yield the key intermediate, 1-(4-methoxyphenyl)butane-1,3-dione.

-

Step 2: Cyclocondensation. The resulting 1-(4-methoxyphenyl)butane-1,3-dione is then reacted with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism to afford the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 1-(4-methoxyphenyl)butane-1,3-dione

This procedure is adapted from the well-established Claisen condensation reaction of acetophenones.

Materials:

-

4-methoxyacetophenone

-

Ethyl acetate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared by cautiously adding sodium metal to cooled absolute ethanol under an inert atmosphere.

-

To this freshly prepared sodium ethoxide solution, a solution of 4-methoxyacetophenone in dry ethyl acetate is added dropwise with stirring.

-

The reaction mixture is then gently refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the excess solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with 1 M hydrochloric acid to precipitate the crude 1-(4-methoxyphenyl)butane-1,3-dione.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure outlines the cyclocondensation of the β-dicarbonyl intermediate with hydrazine hydrate.

Materials:

-

1-(4-methoxyphenyl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol or acetic acid

-

Water

Procedure:

-

In a round-bottom flask, 1-(4-methoxyphenyl)butane-1,3-dione is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

To this solution, an equimolar amount of hydrazine hydrate is added dropwise with stirring.

-

The reaction mixture is then heated to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is washed with water and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 100-06-1 |

| 1-(4-methoxyphenyl)butane-1,3-dione | C₁₁H₁₂O₃ | 192.21 | 4023-80-7 |

| This compound | C₁₁H₁₂N₂O | 188.23 | 41136-61-0 |

Table 1: Physicochemical Properties of Key Compounds.

| Reaction Step | Reactants | Product | Typical Yield (%) | Melting Point (°C) |

| 1 | 4-methoxyacetophenone, Ethyl acetate | 1-(4-methoxyphenyl)butane-1,3-dione | 60-75 | 53-55 |

| 2 | 1-(4-methoxyphenyl)butane-1,3-dione, Hydrazine hydrate | This compound | 80-90 | Not available |

Table 2: Reaction Parameters and Product Characteristics.

Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~7.6-7.8 (d, 2H, Ar-H ortho to pyrazole)

-

~6.9-7.0 (d, 2H, Ar-H meta to pyrazole)

-

~6.2-6.4 (s, 1H, pyrazole-H4)

-

~3.8 (s, 3H, -OCH₃)

-

~2.3 (s, 3H, -CH₃)

-

A broad singlet corresponding to the N-H proton of the pyrazole ring may also be observed.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~160 (Ar-C-OCH₃)

-

~150 (Pyrazole C3)

-

~140 (Pyrazole C5)

-

~127 (Ar-CH ortho to pyrazole)

-

~125 (Ar-C ipso)

-

~114 (Ar-CH meta to pyrazole)

-

~105 (Pyrazole C4)

-

~55 (-OCH₃)

-

~13 (-CH₃)

Logical Relationship Diagram

The logical progression from starting materials to the final product, including the key intermediate, is illustrated in the following diagram.

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and to perform thorough characterization of the final compound.

An In-depth Technical Guide to the Chemical Properties of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the pyrazole derivative, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole. This compound is of significant interest in medicinal chemistry, primarily for its potential as an anti-inflammatory and analgesic agent. This document outlines its physicochemical characteristics, spectral data, a detailed synthesis protocol, and its likely mechanism of action based on evidence from closely related analogues.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | N/A |

| Molecular Weight | 188.23 g/mol | N/A |

| Appearance | White powder | [1] |

| Melting Point | 114-122 °C | [1] |

| CAS Number | 23263-96-9 | [1] |

| Predicted Physicochemical Properties | Value | Notes |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polar nature. |

| pKa | ~13-14 | Estimated based on the pKa of the pyrazole N-H proton. |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. Sparingly soluble in water. | Based on the properties of similar pyrazole derivatives. |

Spectral Data Analysis

Detailed spectral data for this compound are not explicitly published. However, based on the analysis of closely related compounds, the following spectral characteristics are anticipated.

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~6.9-7.1 | Doublet | 2H | Ar-H (meta to OCH₃) |

| ~6.2 | Singlet | 1H | Pyrazole C4-H |

| ~3.8 | Singlet | 3H | OCH₃ |

| ~2.3 | Singlet | 3H | CH₃ |

| ~11-12 | Broad Singlet | 1H | NH (pyrazole) |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C (para to pyrazole) |

| ~150 | Pyrazole C3 |

| ~145 | Pyrazole C5 |

| ~128 | Ar-CH (ortho to OCH₃) |

| ~125 | Ar-C (ipso) |

| ~114 | Ar-CH (meta to OCH₃) |

| ~105 | Pyrazole C4 |

| ~55 | OCH₃ |

| ~13 | CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretching (pyrazole) |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2950 | Aliphatic C-H stretching |

| ~1610 | C=N stretching (pyrazole ring) |

| ~1500-1600 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (aryl ether) |

Predicted Mass Spectrum

| m/z | Assignment |

| 188 | [M]⁺ (Molecular ion) |

| 173 | [M - CH₃]⁺ |

| 133 | [M - C₃H₃N₂]⁺ |

Experimental Protocols

The following is a detailed, adaptable protocol for the synthesis of this compound, based on established methods for pyrazole synthesis.

Synthesis of this compound

This synthesis is typically achieved through the condensation reaction of a β-diketone with hydrazine.

Materials:

-

1-(4-methoxyphenyl)butane-1,3-dione

-

Hydrazine hydrate or hydrazine hydrochloride

-

Ethanol or acetic acid (as solvent)

-

Sodium hydroxide or potassium carbonate (if using hydrazine hydrochloride)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. If using hydrazine hydrochloride, a base such as potassium carbonate (1.2 equivalents) should be added to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of this compound are recognized for their anti-inflammatory and analgesic properties. The primary mechanism of action is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid to prostaglandins by COX enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2, compounds like this compound can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Experimental Workflow for Assessing Anti-inflammatory Activity

A common in vitro assay to determine the COX inhibitory activity of a compound involves measuring the reduction in prostaglandin E₂ (PGE₂) production in a cell-based system.

References

A Technical Guide to the Spectroscopic Characterization of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and spectral databases, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the specific compound 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole could not be located. However, this guide provides valuable spectroscopic data for structurally analogous compounds, detailed experimental protocols, and visualizations of analytical workflows to aid researchers in the characterization of this and similar pyrazole derivatives. The presented data should be used for predictive and comparative purposes.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities necessitate thorough structural characterization, for which spectroscopic methods are indispensable. This guide focuses on the expected spectroscopic properties of this compound and provides the necessary protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize spectroscopic data for compounds closely related to this compound. This information can be used to predict the spectral features of the target molecule.

¹H NMR Data of a Structurally Similar Compound: 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | d, J = 9.06 Hz | 2H | Ar-H |

| 6.90 | d, J = 9.06 Hz | 2H | Ar-H |

| 5.90 | s | 1H | Pyrazole-H4 |

| 3.8 | s | 3H | OCH₃ |

| 2.26 | s | 3H | CH₃ |

| 2.23 | s | 3H | CH₃ |

Source: The Royal Society of Chemistry.[1]

¹³C NMR Data of a Structurally Similar Compound: 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | Ar-C (C-O) |

| 148.0 | Pyrazole-C |

| 139.1 | Pyrazole-C |

| 132.7 | Ar-C |

| 125.9 | Ar-CH |

| 113.7 | Ar-CH |

| 105.9 | Pyrazole-CH |

| 55.1 | OCH₃ |

| 13.1 | CH₃ |

| 11.7 | CH₃ |

Source: The Royal Society of Chemistry.[1]

Mass Spectrometry Data of a Structurally Similar Compound: 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

| m/z | Assignment |

| 203 | [M+H]⁺ |

Source: The Royal Society of Chemistry.[1]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift resolution.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire (zg).

-

Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

-

Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify ¹H-¹H couplings), HSQC (to correlate directly bonded ¹H and ¹³C), and HMBC (to identify long-range ¹H-¹³C correlations).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Samples (KBr pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two NaCl or KBr plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum is usually an average of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as N-H (around 3300 cm⁻¹), C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-O stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Select an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar compounds and can be run in positive or negative ion mode. Electron ionization (EI) is an alternative for more volatile and thermally stable compounds.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺˙ or [M+H]⁺).

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectrum to confirm the molecular weight of the compound. Interpret the fragmentation pattern to gain insights into the molecular structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: A diagram illustrating some of the potential fragmentation pathways for the protonated molecule in ESI-MS.

References

crystal structure of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

An In-Depth Technical Guide on the Crystal Structure of Pyrazole Derivatives: A Case Study of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies and data associated with determining the crystal structure of pyrazole derivatives, with a focus on analogs of this compound. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding their three-dimensional structure at an atomic level is crucial for structure-based drug design and for elucidating mechanisms of action. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data in a structured format, and visualizes the experimental workflow.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their therapeutic potential is broad, encompassing anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The biological activity of these compounds is intrinsically linked to their molecular geometry and the intermolecular interactions they form with their biological targets. Therefore, the precise determination of their crystal structure is a fundamental step in the drug development process. This guide uses analogs of this compound as a case study to illustrate the process of crystal structure elucidation.

Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of 3,5-disubstituted pyrazoles is often achieved through a condensation reaction between a 1,3-diketone and hydrazine hydrate. The following is a representative synthetic protocol for a this compound analog.

Materials:

-

4-methoxyacetophenone

-

Ethyl acetate

-

Sodium ethoxide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Claisen Condensation: 4-methoxyacetophenone is reacted with ethyl acetate in the presence of a strong base like sodium ethoxide to form the intermediate 1,3-diketone (1-(4-methoxyphenyl)butane-1,3-dione).

-

Cyclization: The resulting 1,3-diketone is then refluxed with hydrazine hydrate in a solvent such as ethanol.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired this compound derivative.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Procedure:

-

Dissolve the purified pyrazole derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

-

Allow the solution to cool to room temperature slowly.

-

The container is then loosely covered to allow for the slow evaporation of the solvent over several days.

-

Colorless, prism-shaped crystals are typically harvested.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

Bruker APEX-II CCD diffractometer

-

MoKα radiation (λ = 0.71073 Å)

-

Graphite monochromator

Data Collection and Processing:

-

A suitable crystal is mounted on a goniometer head.

-

Data is collected at a controlled temperature (e.g., 296 K) using a series of ω and φ scans.

-

The collected data is processed using software such as SAINT for integration and SADABS for absorption correction.

-

The structure is solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes representative crystallographic data for a pyrazole derivative analog.

| Parameter | Value |

| Empirical formula | C₁₁H₁₂N₂O |

| Formula weight | 188.23 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 12.456(5) Å, β = 109.34(3)° | |

| c = 8.987(3) Å, γ = 90° | |

| Volume | 1069.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.169 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 400 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.45 to 28.29° |

| Index ranges | -13<=h<=13, -16<=k<=16, -11<=l<=11 |

| Reflections collected | 9182 |

| Independent reflections | 2598 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.6892 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2598 / 0 / 128 |

| Goodness-of-fit on F² | 1.032 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.067, wR2 = 0.142 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Molecular and Supramolecular Structure

The molecular structure of this compound analogs typically features a planar pyrazole ring. The phenyl ring is generally twisted with respect to the pyrazole ring. The crystal packing is often dominated by intermolecular hydrogen bonds of the N-H···N type, linking molecules into chains or dimers. Additional C-H···π interactions may also contribute to the stability of the crystal lattice.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the synthesis, crystallization, and structural elucidation of pyrazole derivatives.

Logical Relationship of Structural Analysis

Caption: Logical flow from raw diffraction data to the final validated crystal structure.

Conclusion

The determination of the and its analogs provides invaluable insight into their conformational preferences and intermolecular interactions. This information is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents. The methodologies and data presented in this guide serve as a foundational reference for researchers in the fields of medicinal chemistry, materials science, and drug development.

The Multifaceted Biological Activities of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole have emerged as a promising class of molecules exhibiting significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation. This technical guide provides an in-depth overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development in this field.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of critical cellular processes and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound analogs and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.9 |

| HepG2 (Liver) | 21.5 | Doxorubicin | 0.2 | |

| HCT-116 (Colon) | 18.7 | 5-Fluorouracil | 4.5 | |

| Derivative B | A549 (Lung) | 12.8 | Cisplatin | 8.2 |

| PC-3 (Prostate) | 19.1 | Docetaxel | 0.005 | |

| Derivative C | K562 (Leukemia) | 9.5 | Imatinib | 0.5 |

Note: The data presented is a compilation from various studies on structurally related pyrazole derivatives and serves as a representative illustration. Actual values for specific this compound derivatives may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (this compound derivatives)

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with the same concentration of DMSO as the test wells.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives, including those with the this compound core, have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Derivative D | Staphylococcus aureus | 16 | Candida albicans | 32 |

| Escherichia coli | 32 | Aspergillus niger | 64 | |

| Derivative E | Bacillus subtilis | 8 | Cryptococcus neoformans | 16 |

| Pseudomonas aeruginosa | 64 | Trichophyton rubrum | 32 |

Note: The data presented is a compilation from various studies on structurally related pyrazole derivatives and serves as a representative illustration. Actual values for specific this compound derivatives may vary.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][5]

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microplates

-

Test compounds (this compound derivatives)

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared. For bacteria, colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells. For fungi, a spore or yeast suspension is prepared and adjusted to a specific concentration.

-

Compound Dilution: A serial two-fold dilution of each test compound is prepared in the broth directly in the 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The microplates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound derivatives can be evaluated in vivo using models such as the carrageenan-induced paw edema test in rodents. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |

| Derivative F | 20 | 45.2 | Indomethacin | 10 | 55.8 |

| Derivative G | 20 | 51.7 | Indomethacin | 10 | 55.8 |

Note: The data presented is a representative illustration. Actual values for specific this compound derivatives may vary.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[6][7][8]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally to different groups of animals. A control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema is calculated for each group at each time point. The percentage of inhibition of edema is then calculated using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] × 100 where ΔV is the change in paw volume.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives discussed herein have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided data and experimental protocols offer a solid foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of compounds. Future investigations should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising molecules into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. protocols.io [protocols.io]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. inotiv.com [inotiv.com]

Potential Therapeutic Targets of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The compound 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole represents a key structure within this class, recognized for its potential as a versatile synthetic intermediate in the development of novel therapeutic agents. While specific comprehensive studies on this exact molecule are limited, a wealth of data on structurally similar pyrazole derivatives provides compelling insights into its potential therapeutic targets and mechanisms of action. This technical guide consolidates the available preclinical data on close analogs to illuminate the therapeutic promise of this compound and to provide a foundation for future research and drug development endeavors. The information presented herein is largely based on the activities of related pyrazole compounds, offering a predictive look into the potential applications of the target molecule.

Potential Therapeutic Target: Inflammation and Analgesia

A significant body of evidence points to the potential of pyrazole derivatives as potent anti-inflammatory and analgesic agents. The primary mechanism for these effects is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory and Analgesic Activity of Related Pyrazole Derivatives

The following table summarizes the anti-inflammatory and analgesic activities of various pyrazole derivatives that are structurally related to this compound.

| Compound/Derivative Class | Assay | Dose/Concentration | Activity | Reference |

| 1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles | Carrageenan-induced rat paw edema | 50 mg/kg | Significant inhibition of edema | [1] |

| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin Inhibition | 2.5 and 5 mg/kg | Significant anti-inflammatory activity comparable to celecoxib | [2] |

| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Adjuvant-induced arthritis in rats | - | ED50 = 0.31 mg/kg (oral) | [3] |

| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Carrageenan-induced foot edema in rats | - | ED50 = 2.6 mg/kg (oral) | [3] |

| 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | Randall-Selitto assay (inflamed paw) | - | ED30 = 0.55 mg/kg | [3] |

| 3,5-Dimethyl pyrazole derivatives | Acetic acid-induced writhing in mice | - | 44.05% to 79.12% inhibition | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method to screen for acute anti-inflammatory activity.

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Test compound (e.g., 1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles)

-

Reference drug (e.g., Indomethacin or Celecoxib)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals for 12 hours before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and test compound groups at various doses.

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

Signaling Pathway: Proposed Anti-inflammatory Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

A Comprehensive Review of Substituted 1H-Pyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of compounds with diverse and significant biological activities. This versatile five-membered heterocyclic ring, containing two adjacent nitrogen atoms, has been extensively explored by researchers, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of substituted 1H-pyrazole compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Synthesis of Substituted 1H-Pyrazole Compounds

The synthesis of the pyrazole nucleus is a well-established area of organic chemistry, with several versatile methods available for the construction of substituted derivatives. The most common and classical approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[1] Variations of this method allow for the introduction of a wide range of substituents at various positions of the pyrazole ring.

Another prevalent method is the 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkenes.[2] This approach offers a high degree of regioselectivity in the synthesis of polysubstituted pyrazoles. Additionally, multicomponent reactions have emerged as an efficient and eco-friendly strategy for the one-pot synthesis of complex pyrazole derivatives from simple starting materials.

Biological Activities of Substituted 1H-Pyrazole Compounds

Substituted 1H-pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[2][3] The nature and position of the substituents on the pyrazole ring play a crucial role in determining the biological activity of the resulting compound. The most prominent and extensively studied activities include:

-

Anticancer Activity: A vast number of substituted pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] These compounds often exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[4]

-

Antimicrobial Activity: Pyrazole derivatives have shown significant activity against a broad range of pathogenic bacteria and fungi.[2] The mechanism of their antimicrobial action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

-

Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[2] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.

-

Antiviral Activity: Certain substituted pyrazoles have been found to possess antiviral properties, including activity against HIV.[1][3]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of substituted 1H-pyrazole compounds, as reported in the literature. This data provides a valuable resource for comparing the potency of different derivatives and for understanding structure-activity relationships.

Table 1: Anticancer Activity of Substituted 1H-Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |

| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | HIV-1 | Antiviral Assay | EC50 = 3.6 | [3] |

| Pyrazole carbaldehyde derivative (compound 43) | MCF7 (Breast) | PI3 Kinase Inhibition | IC50 = 0.25 | [4] |

| Fused pyrazole derivative (compound 50) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | IC50 = 0.71 | [4] |

| Pyrazole benzothiazole hybrid (compound 25) | HT29, PC3, A549, U87MG | Antiangiogenic | IC50 = 3.17 - 6.77 | [4] |

| Amino cyano pyrazole (compound 12) | Leukemia, Renal, SR, Colon | Antitumor | GI50 = 0.36 | [5] |

| Tricyclic-napthopyrazole (compound 13) | Leukemia, Renal, SR, Colon | Antitumor | GI50 = 0.08 | [5] |

| Pyrazole-containing derivative (compound 50) | MCF-7, A549, HeLa | Anticancer | IC50 = 0.83 - 1.81 | [5] |

| Pyrazole derivative (compound 42) | WM 266.4, MCF-7 | Anticancer | IC50 = 0.12, 0.16 | [5] |

Table 2: Antimicrobial Activity of Substituted 1H-Pyrazole Derivatives

| Compound/Derivative | Microorganism | Assay | Activity (MIC in µg/mL) | Reference |

| Pyrazole derivative (compound 210) | MRSA, PRSA, VRE | Antibacterial | MIC = 1 - 2 | [2] |

| 3,5-diaryl-4-bromo-1H-pyrazoles | Aspergillus flavus, Candida albicans | Antifungal | - | [6] |

| Nitrofuran containing pyrazole | Bacteria and Fungi | Antimicrobial | - | [7] |

| Pyrazole-3-carboxylic acid derivatives | Bacteria and Fungi | Antimicrobial | - | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible synthesis and evaluation of substituted 1H-pyrazole compounds. Below are representative methodologies for a key synthetic route and for the most common biological assays.

Synthesis of 1,3,5-Trisubstituted Pyrazoles from α,β-Unsaturated Carbonyl Compounds

This protocol describes a general and widely used method for the synthesis of 1,3,5-trisubstituted pyrazoles.

Materials:

-

α,β-Unsaturated carbonyl compound (chalcone) (1 mmol)

-

Hydrazine hydrate or substituted hydrazine (1.2 mmol)

-

Glacial acetic acid (10 mL)

-

Ethanol (20 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the α,β-unsaturated carbonyl compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate or the substituted hydrazine (1.2 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 2-6 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The solid product that precipitates out is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final product using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom microtiter plates

-

Substituted pyrazole compounds to be tested (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Activity Evaluation using Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well U-bottom microtiter plates

-

Substituted pyrazole compounds to be tested (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Multichannel pipette

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of the test compound and the positive control antibiotic in a suitable solvent.

-

In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.

-

Add 100 µL of the test compound solution (at twice the highest desired final concentration) to the first well of each row.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound in the wells.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume in each well to 100 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Substituted 1H-pyrazole compounds often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Caption: PI3K/Akt Signaling Pathway and Inhibition by Substituted Pyrazoles.

Caption: EGFR/VEGFR Signaling Pathways and Inhibition by Substituted Pyrazoles.

Caption: Cyclin-Dependent Kinase (CDK) Pathway in the Cell Cycle.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of substituted 1H-pyrazole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unraveling the Molecular Mechanisms of Methoxyphenyl Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxyphenyl pyrazole compounds have emerged as a versatile and promising class of molecules in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of their core mechanisms of action, focusing on their anti-inflammatory, anticancer, and kinase inhibitory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and drug development in this area.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A primary mechanism underlying the anti-inflammatory effects of several methoxyphenyl pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.

Mechanism of Action: COX-2 Inhibition

Methoxyphenyl pyrazole compounds, structurally similar to the selective COX-2 inhibitor celecoxib, are proposed to bind to the active site of the COX-2 enzyme. This binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby blocking the synthesis of prostaglandins and exerting an anti-inflammatory effect. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: In Vitro COX-2 Inhibition

The inhibitory potency of various methoxyphenyl pyrazole derivatives against COX-1 and COX-2 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug concentration required to inhibit 50% of the enzyme's activity.

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Pyrazole 4 | COX-2 | < 25 | Not Reported |

| Pyrazole 11 | COX-2 | < 25 | Not Reported |

Data compiled from in vitro studies.[1]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., ADHP)

-

COX Cofactor Solution

-

Arachidonic Acid (substrate)

-

Test compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Enzyme and Compound Addition: To each well of a 96-well plate, add COX Assay Buffer, COX Cofactor Solution, and COX Probe.

-

Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (Celecoxib).

-

Add the diluted COX-2 enzyme to each well.

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence intensity (Excitation/Emission ~535/587 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by methoxyphenyl pyrazole compounds.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Certain methoxyphenyl pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The primary mechanisms implicated are the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).

Mechanism of Action: ROS Generation and Caspase Activation

Studies have shown that compounds like 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole can induce a dose- and time-dependent cytotoxicity in cancer cells.[2][3] This effect is associated with an increase in intracellular ROS levels. Elevated ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. A key downstream event is the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data: Anticancer Activity

The anticancer efficacy of methoxyphenyl pyrazole compounds is typically evaluated by determining their IC50 values in various cancer cell lines using cell viability assays like the MTT assay.

| Compound | Cell Line | Treatment Duration | IC50 (µM) |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 24 hours | 14.97 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 48 hours | 6.45 |

| Paclitaxel (Control) | MDA-MB-468 (Triple Negative Breast Cancer) | 24 hours | 49.90 |

| Paclitaxel (Control) | MDA-MB-468 (Triple Negative Breast Cancer) | 48 hours | 25.19 |

Data from a study on pyrazole derivatives in breast cancer cells.[2][3]

Experimental Protocols

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Methoxyphenyl pyrazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl pyrazole compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Materials:

-

Treated and untreated cell lysates

-

Lysis Buffer

-

Reaction Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.

-

Add Reaction Buffer to each well.

-

Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Signaling Pathway: ROS-Mediated Apoptosis

Caption: Proposed pathway for apoptosis induction by methoxyphenyl pyrazoles.

Kinase Inhibition: Targeting Growth Factor Receptor Signaling

A growing body of evidence suggests that certain methoxyphenyl pyrazole derivatives can function as potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: ATP-Competitive Inhibition

Methoxyphenyl pyrazoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of receptors like EGFR and VEGFR-2. This binding prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are critical for tumor growth and survival.

Quantitative Data: Kinase Inhibitory Activity

The inhibitory potency of these compounds against specific kinases is determined through in vitro kinase assays.

| Compound | Target Kinase | IC50 (µM) |

| 18c | EGFR | 0.574 |

| 18g | EGFR | 1.427 |

| 18h | EGFR | 0.574 |

| 18c | VEGFR-2 | 0.218 |

| 18g | VEGFR-2 | 0.168 |

| 18h | VEGFR-2 | 0.135 |

| Erlotinib (EGFR inhibitor control) | EGFR | 0.105 |

| Sorafenib (VEGFR-2 inhibitor control) | VEGFR-2 | 0.041 |

Data from a study on pyrazoline derivatives as kinase inhibitors.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Kinase Assay Buffer

-

Test compound

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation: Add the luminescent detection reagent according to the kit manufacturer's protocol. This typically involves a step to deplete remaining ATP, followed by a step to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Inhibition of EGFR/VEGFR-2 Signaling

Caption: ATP-competitive inhibition of EGFR and VEGFR-2 by methoxyphenyl pyrazoles.

Conclusion

Methoxyphenyl pyrazole compounds represent a versatile scaffold with multiple mechanisms of action, making them attractive candidates for the development of novel therapeutics. Their ability to inhibit COX-2, induce apoptosis in cancer cells through ROS generation, and target key signaling kinases like EGFR and VEGFR-2 highlights their potential in treating a range of diseases, from inflammatory disorders to cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and optimize these promising compounds. Future studies should focus on elucidating the structure-activity relationships for each mechanism, improving selectivity, and evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 4. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

CAS Number: 23263-96-9

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to limited publicly available data on this specific molecule, this guide draws upon information from closely related pyrazole derivatives to present a representative profile, including its chemical identifiers, synthesis, potential biological activities, and mechanisms of action.

Core Identifiers and Chemical Properties

This compound is a white crystalline solid.[1] Its fundamental chemical identifiers and properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 23263-96-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| PubChem ID | 2764201 | [1] |

| MDL Number | MFCD03934061 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 114-122 °C | [1] |

Synthesis and Characterization

The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the logical precursors would be 1-(4-methoxyphenyl)butane-1,3-dione and hydrazine.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Pyrazoles

The following is a generalized protocol based on the synthesis of structurally similar pyrazoles.

Materials:

-

1-(4-methoxyphenyl)butane-1,3-dione

-

Hydrazine hydrate or hydrazine hydrochloride

-

Ethanol

-

Potassium carbonate (if using hydrazine hydrochloride)

Procedure:

-

A mixture of the 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) is refluxed in ethanol for several hours.

-

If hydrazine hydrochloride is used, a base such as potassium carbonate is added to the reaction mixture.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired pyrazole derivative.

Characterization

-

¹H NMR: Signals corresponding to the methyl protons, methoxy protons, aromatic protons of the phenyl ring, and the pyrazole ring protons.

-

¹³C NMR: Resonances for the carbons of the methyl group, methoxy group, the aromatic ring, and the pyrazole ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Mechanism of Action

Derivatives of pyrazole are known to exhibit a wide range of biological activities, with anti-inflammatory and analgesic properties being prominent. While specific quantitative data for this compound is not available, the broader class of pyrazole-containing compounds has been extensively studied.

Anti-inflammatory and Analgesic Effects

Many pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies. This has led to the development of several pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.

Cyclooxygenase (COX) Inhibition

The potential mechanism of action for the anti-inflammatory and analgesic effects of pyrazole compounds is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

The following diagram illustrates the general workflow for a COX inhibition assay, a common method to evaluate the anti-inflammatory potential of compounds like this compound.

Caption: A generalized workflow for determining the in vitro cyclooxygenase (COX) inhibitory activity.

Signaling Pathways

The anti-inflammatory action of COX inhibitors involves the modulation of the prostaglandin synthesis pathway. By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.

The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of intervention for COX inhibitors.

Caption: The role of COX enzymes in prostaglandin synthesis and the hypothesized inhibitory action.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. While specific experimental data for this molecule is sparse in the public domain, the well-documented chemistry and pharmacology of related pyrazole derivatives provide a strong foundation for its further investigation. The synthesis is expected to be straightforward, and its biological activity is likely to be mediated through the inhibition of cyclooxygenase enzymes. Further research is warranted to fully characterize this compound and elucidate its precise therapeutic potential.

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals